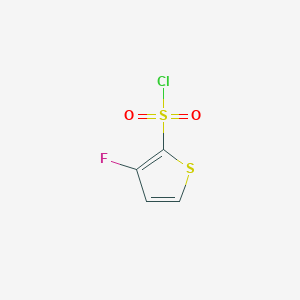

3-Fluorothiophene-2-sulfonyl chloride

Description

Contextual Significance of Fluorinated Heterocyclic Systems in Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms in the synthesis of bioactive compounds and are present in a vast majority of pharmaceuticals. researchgate.net The strategic incorporation of fluorine into these heterocyclic systems is a widely employed tactic in modern drug discovery. This is due to the unique physicochemical properties the fluorine atom imparts upon a molecule.

The introduction of a carbon-fluorine bond can significantly alter a molecule's characteristics. researchgate.net Key benefits include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug.

Bioavailability and Binding Affinity: Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, potentially enhancing a molecule's ability to bind to target proteins and pass through biological membranes. researchgate.net

Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve absorption and distribution within the body.

Given these advantages, fluorinated heterocycles are a major focus in pharmaceutical development, with numerous approved drugs containing this structural motif. researchgate.net

Overview of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as crucial intermediates in organic synthesis. Their utility stems from the electrophilic nature of the sulfur atom and the chloride's capacity as a good leaving group. This reactivity allows them to readily engage with a wide variety of nucleophiles.

The most common transformations involving sulfonyl chlorides include:

Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (R-SO₂-NR'R''), a functional group present in many important classes of drugs, including antibiotics and diuretics.

Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters (R-SO₂-OR'), which are themselves useful intermediates in substitution and elimination reactions.

Beyond these fundamental reactions, sulfonyl chlorides can participate in Friedel-Crafts reactions to form sulfones and can be used in the synthesis of thioethers. researchgate.net The synthesis of sulfonyl chlorides can be achieved through various methods, such as the chlorosulfonation of aromatic compounds or the oxidative chlorination of thiols and their derivatives. rsc.orgprepchem.com

Research Trajectories and Unique Considerations for 3-Fluorothiophene-2-sulfonyl Chloride

Research involving this compound focuses on its role as a specialized building block. The unique arrangement of its functional groups—the sulfonyl chloride at the 2-position and the fluorine at the 3-position of the thiophene (B33073) ring—creates a specific reactivity profile that chemists can exploit.

The synthesis of this particular compound is not trivial. The parent molecule, 3-fluorothiophene (B1278697), is challenging to prepare due to the higher intrinsic reactivity of the 2-position on the thiophene ring and the general difficulty of introducing fluorine. thieme-connect.de Methods like the Schiemann reaction or electrophilic fluorination of a pre-functionalized thiophene are often required to generate the 3-fluorothiophene core. thieme-connect.detandfonline.com Once 3-fluorothiophene is obtained, a subsequent electrophilic substitution, such as chlorosulfonation, can introduce the sulfonyl chloride group. Thiophene and its derivatives are highly susceptible to electrophilic substitution, which typically occurs at the 2-position if it is available. onlineorganicchemistrytutor.comquimicaorganica.org

The electronic properties of this compound are a key consideration. Fluorine is a strongly electron-withdrawing atom, and its presence at the 3-position influences the reactivity of the entire molecule. acs.org This inductive effect deactivates the thiophene ring toward further electrophilic substitution compared to non-fluorinated thiophene. Simultaneously, it impacts the reactivity of the sulfonyl chloride group at the adjacent 2-position, potentially altering its reaction kinetics with nucleophiles compared to other thiophene sulfonyl chlorides. This distinct electronic nature allows for the creation of novel sulfonamides and sulfonate esters whose properties are fine-tuned by the presence of the fluorine atom, making it a valuable tool for building molecular diversity in drug discovery and materials science research.

Data Tables

Table 1: Physical and Chemical Properties of Thiophene and Related Sulfonyl Chlorides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| 3-Fluorothiophene | 3093-88-7 | C₄H₃FS | 102.13 | Data not available | Data not available |

| Thiophene-2-sulfonyl chloride | 16629-19-9 | C₄H₃ClO₂S₂ | 182.65 | 130-132 (at 14 mmHg) sigmaaldrich.com | 30-32 sigmaaldrich.com |

| 5-Chlorothiophene-2-sulfonyl chloride | 2766-74-7 | C₄H₂Cl₂O₂S₂ | 217.09 | 112-117 | Data not available |

Table 2: Common Reactions of Sulfonyl Chlorides

| Reaction Type | Nucleophile | Product Functional Group | General Equation |

|---|---|---|---|

| Sulfonamide Formation | Amine (R'-NH₂) | Sulfonamide | R-SO₂Cl + 2 R'-NH₂ → R-SO₂-NH-R' + R'-NH₃⁺Cl⁻ |

| Sulfonate Ester Formation | Alcohol (R'-OH) | Sulfonate Ester | R-SO₂Cl + R'-OH → R-SO₂-O-R' + HCl |

| Friedel-Crafts Sulfonylation | Arene (e.g., Benzene) | Sulfone | R-SO₂Cl + C₆H₆ → R-SO₂-C₆H₅ + HCl |

Structure

3D Structure

Properties

IUPAC Name |

3-fluorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWHQVBNUDXLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128852-20-0 | |

| Record name | 3-fluorothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorothiophene 2 Sulfonyl Chloride and Analogues

Direct Sulfonylation Approaches for Thiophene (B33073) Cores

The direct introduction of a sulfonyl chloride moiety onto the thiophene ring represents a common and efficient strategy for the synthesis of thiophene sulfonyl chlorides. This approach typically involves electrophilic aromatic substitution reactions.

Electrophilic Sulfonylation Reactions on Fluorothiophenes

The most prevalent method for the direct synthesis of thiophene sulfonyl chlorides is the reaction of the corresponding thiophene with chlorosulfonic acid. In the case of 3-fluorothiophene (B1278697), the fluorine atom, being an ortho, para-directing deactivator, influences the regioselectivity of the electrophilic substitution. However, the inherent reactivity of the α-positions (2- and 5-positions) of the thiophene ring generally leads to substitution at the 2-position.

The reaction proceeds via an electrophilic aromatic substitution mechanism where the highly reactive chlorosulfonic acid serves as the sulfonating agent. The fluorine atom at the 3-position can electronically influence the thiophene ring, potentially affecting the reaction rate compared to unsubstituted thiophene.

A similar approach has been successfully employed for other substituted thiophenes. For instance, the reaction of 3-(2-methoxyethyl)thiophene (B8331493) with chlorosulfonic acid at low temperatures (-15 °C to -10 °C) yields 3-(2-methoxyethyl)thiophene-2-sulfonyl chloride. This suggests that direct chlorosulfonation is a viable method for 3-substituted thiophenes.

Optimization of Reaction Conditions for Direct Introduction of Sulfonyl Chloride Group

The efficiency and selectivity of the direct chlorosulfonation of 3-fluorothiophene are highly dependent on the reaction conditions. Key parameters that require careful optimization include the reaction temperature, the molar ratio of reactants, and the reaction time.

Generally, these reactions are conducted at low temperatures to control the reactivity of chlorosulfonic acid and minimize the formation of side products. An excess of chlorosulfonic acid is often used to drive the reaction to completion. The reaction time is monitored to ensure the complete conversion of the starting material.

| Starting Material | Reagent | Key Conditions | Product | Yield |

| 3-Fluorothiophene | Chlorosulfonic acid | Low temperature | 3-Fluorothiophene-2-sulfonyl chloride | Not specified |

| 3-(2-Methoxyethyl)thiophene | Chlorosulfonic acid | -15 °C to -10 °C, 1 hour | 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride | Not specified |

Indirect Synthetic Pathways via Precursors

An alternative to direct sulfonylation involves the synthesis of a precursor, typically a thiophenesulfonic acid or its salt, which is then converted to the desired sulfonyl chloride.

Conversion from Thiophenesulfonic Acids and Salts

This two-step approach first involves the sulfonation of 3-fluorothiophene to produce 3-fluorothiophene-2-sulfonic acid. This intermediate is then subjected to a chlorination reaction to yield the final product.

A variety of chlorinating agents can be employed for the conversion of sulfonic acids to sulfonyl chlorides. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can also be utilized.

The general reaction involves the treatment of the sulfonic acid or its corresponding salt with the chlorinating agent, which replaces the hydroxyl group of the sulfonic acid with a chlorine atom.

| Sulfonic Acid Derivative | Chlorinating Agent | Typical Conditions | Product |

| 3-Fluorothiophene-2-sulfonic acid | Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF | This compound |

| Aromatic Sulfonic Acids | Phosphorus pentachloride (PCl₅) | Varies | Aromatic Sulfonyl Chlorides |

| Aromatic Sulfonic Acids | Phosphorus oxychloride (POCl₃) | Varies | Aromatic Sulfonyl Chlorides |

In some synthetic protocols, the sulfonyl chloride can be generated in situ and used directly in the subsequent reaction. For instance, a mixture of a sulfonic acid and a chlorinating agent can be prepared and then reacted with a nucleophile without the isolation of the sulfonyl chloride intermediate. This approach can be advantageous in terms of procedural simplicity and time efficiency.

Another strategy involves the oxidative chlorination of thiols. While not strictly a conversion from a sulfonic acid, this method provides a direct route to sulfonyl chlorides from the corresponding thiol precursor. Reagents such as a combination of hydrogen peroxide and thionyl chloride have been shown to be effective for the direct oxidative conversion of various thiols to their sulfonyl chlorides. organic-chemistry.org

Transformations from Thiophenesulfonamides

A common and effective route to thiophene sulfonyl chlorides is through the chemical modification of the corresponding thiophenesulfonamides. This approach is advantageous as sulfonamides are often stable, crystalline solids that are easier to handle and purify than their sulfonyl chloride counterparts.

Recent advancements in organic synthesis have led to the development of mild and highly selective methods for the conversion of primary sulfonamides to sulfonyl chlorides. One of the most notable methods involves the use of pyrylium (B1242799) salts, such as Pyry-BF4, as activating agents. mdpi.comresearchgate.nettandfonline.com This reagent activates the otherwise poorly nucleophilic NH2 group of the sulfonamide, facilitating its conversion into a highly reactive sulfonyl chloride electrophile. mdpi.comresearchgate.nettandfonline.com

The reaction typically proceeds in the presence of a chloride source, like magnesium chloride (MgCl2), under gentle conditions. researchgate.net This method is particularly valuable for late-stage functionalization of complex molecules due to its high chemoselectivity, tolerating a wide array of sensitive functional groups. mdpi.comresearchgate.nettandfonline.com The versatility of this transformation allows for the subsequent reaction of the newly formed sulfonyl chloride with various nucleophiles to generate a diverse range of sulfonamide derivatives, sulfonates, and other sulfur-containing compounds. mdpi.comresearchgate.nettandfonline.com

Table 1: Examples of Pyrylium-Mediated Sulfonamide to Sulfonyl Chloride Conversion

| Starting Sulfonamide | Reagents | Solvent | Yield (%) |

| Benzenesulfonamide | Pyry-BF4, MgCl2 | Dichloromethane | 95 |

| p-Toluenesulfonamide | Pyry-BF4, MgCl2 | Acetonitrile (B52724) | 92 |

| Naphthalenesulfonamide | Pyry-BF4, MgCl2 | Dichloromethane | 88 |

This table presents representative data for the conversion of various sulfonamides to sulfonyl chlorides using the pyrylium salt method, illustrating the general applicability of the technique.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of sulfonyl chlorides from sulfonamides and other precursors. These protocols often focus on the use of safer solvents, such as water, or solvent-free conditions, and reagents that minimize waste generation. nii.ac.jp

One such approach involves the in-situ formation of sulfonyl chlorides from thiols via oxidation, followed by reaction with an amine to produce a sulfonamide in a one-pot synthesis. nii.ac.jp For the conversion of existing sulfonamides, green methodologies would prioritize the avoidance of hazardous chlorinated solvents and corrosive reagents. While specific green protocols for the direct conversion of 3-fluorothiophene-2-sulfonamide to its corresponding sulfonyl chloride are not extensively detailed in the literature, the principles of using water as a solvent and employing recyclable catalysts are actively being explored for analogous transformations. nii.ac.jp For instance, the oxyhalogenation of thiols and disulfides using reagents like oxone in water represents a greener alternative for generating sulfonyl chlorides.

Strategies for Fluorine Introduction into Thiophene Sulfonyl Chloride Scaffolds

Nucleophilic fluorination is a common strategy for introducing fluorine into aromatic systems, typically involving the displacement of a leaving group by a fluoride (B91410) ion source. nih.gov In the context of thiophene sulfonyl chlorides, a plausible nucleophilic route would involve a precursor such as a 3-halothiophene-2-sulfonyl chloride (e.g., 3-chloro or 3-bromothiophene-2-sulfonyl chloride).

The reaction would employ a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. nih.gov Anhydrous conditions and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically required to facilitate the nucleophilic aromatic substitution (SNAr) reaction. nih.gov The development of more reactive fluoride sources, such as anhydrous tetramethylammonium (B1211777) fluoride (Me4NF), has enabled some nucleophilic fluorinations to proceed under milder conditions. nih.gov

Table 2: Reagents for Nucleophilic Fluorination

| Fluoride Source | Common Solvents | Key Features |

| Potassium Fluoride (KF) | DMF, DMSO | Cost-effective, requires high temperatures. |

| Cesium Fluoride (CsF) | DMF, DMSO | More reactive than KF, but more expensive. |

| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Soluble in organic solvents, but often hydrated. |

| Anhydrous Tetramethylammonium Fluoride (Me4NF) | Acetonitrile | Highly reactive, allows for milder reaction conditions. nih.gov |

This table summarizes common reagents used for nucleophilic fluorination, highlighting their typical solvents and key characteristics relevant to the synthesis of fluorinated aromatic compounds.

Electrophilic fluorination offers an alternative pathway for introducing fluorine onto the thiophene ring. wikipedia.org This method utilizes reagents that deliver an electrophilic fluorine species ("F+"). The thiophene ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. nih.gove-bookshelf.de

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The reaction is typically carried out in an inert solvent, and the regioselectivity of the fluorination can be influenced by the directing effects of substituents already present on the thiophene ring. For the synthesis of this compound, one might start with thiophene-2-sulfonyl chloride and introduce the fluorine at the 3-position. However, controlling the regioselectivity of electrophilic substitution on a substituted thiophene can be challenging and may lead to a mixture of isomers.

Advanced Synthetic Techniques and Scalability Considerations

The industrial production of specialty chemicals like this compound necessitates the use of advanced synthetic techniques and careful consideration of scalability. Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to construct the functionalized thiophene core. nih.govrsc.org For instance, palladium-catalyzed reactions can be used to selectively introduce substituents onto the thiophene ring. rsc.org

For large-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Continuous stirred-tank reactors (CSTRs) can be employed to improve heat management, enhance safety, and increase throughput for hazardous reactions like chlorosulfonation. mdpi.com The use of automated process control systems in a continuous setup allows for precise control over reaction parameters, leading to improved consistency and yield. mdpi.com When scaling up, the management of highly reactive and corrosive reagents such as chlorosulfonic acid is a primary concern, requiring specialized equipment and stringent safety protocols. mdpi.com

Continuous Flow Synthesis Potential

Continuous flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, which are often prepared using highly exothermic reactions and hazardous reagents. rsc.org The implementation of flow technology allows for superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and greater consistency. mdpi.com

For the synthesis of aryl sulfonyl chlorides, continuous flow processes have been developed that utilize multiple continuous stirred-tank reactors (CSTRs) and continuous filtration systems, incorporating automated process control. mdpi.com This approach has been shown to significantly improve the space-time yield compared to traditional batch processes. mdpi.com For instance, a continuous flow setup for a chlorosulfonation reaction produced 500 g in 12 hours, a notable improvement over the 65 g in 6.5 hours from an optimized batch process. mdpi.com

Key features of continuous flow synthesis for sulfonyl chlorides include:

Enhanced Safety: By minimizing the volume of the reaction mixture at any given time and providing a high surface-area-to-volume ratio for efficient heat exchange, flow reactors can prevent thermal runaways associated with exothermic chlorosulfonation reactions. rsc.orgnih.gov

Improved Control and Yield: Precise control over residence time and mixing allows for the optimization of reaction conditions to maximize product yield and minimize the formation of impurities, such as the corresponding sulfonic acid. mdpi.com

Scalability: Flow chemistry enables a more straightforward and safer scale-up of production compared to batch methods, which can be limited by heat transfer and mixing issues. africacommons.net

A variety of reagents and starting materials can be adapted for the continuous flow synthesis of sulfonyl chlorides. For example, protocols have been developed for the synthesis from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination. rsc.orgrsc.org This method, with a short residence time of 41 seconds in a small reactor volume (639 μL), achieved a very high space–time yield. rsc.org Another approach involves the chlorosulfonylation of in situ generated diazonium salts under mild, acid-free conditions. africacommons.net

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Typical Yield | Lower | Higher | mdpi.com |

| Safety Profile | Higher risk of thermal runaway | Enhanced safety due to better heat and mass transfer | rsc.orgnih.gov |

| Scalability | Difficult and hazardous | Readily scalable | africacommons.net |

| Control | Limited | Precise control over reaction parameters | mdpi.com |

| Space-Time Yield | Lower (e.g., 0.072 g mL⁻¹ h⁻¹) | Higher (e.g., 0.139 g mL⁻¹ h⁻¹) | mdpi.com |

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound requires precise control over the chemo- and regioselectivity of the reactions. The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609), and the directing effects of the substituents play a crucial role in determining the position of incoming groups. nih.gov

The fluorine atom at the 3-position is an ortho-, para-director, while the sulfonyl chloride group at the 2-position is a meta-director for electrophilic aromatic substitution. The initial functionalization of the thiophene ring is therefore critical in determining the final substitution pattern.

Strategies for achieving regioselectivity in the synthesis of substituted thiophenes include:

Directed Ortho-Metalation: This technique can be employed to introduce a substituent at a specific position adjacent to a directing group. For the target molecule, lithiation of 3-fluorothiophene at the 2-position, followed by quenching with sulfur dioxide and subsequent chlorination, could be a viable route.

Halogen-Dance Reaction: In some cases, a halogen atom can migrate to a different position on the ring under the influence of a strong base, which can be exploited to achieve the desired isomer.

Control of Electrophilic Substitution: The reactivity of the thiophene ring can be modulated by the reaction conditions. For sulfonation, reagents like chlorosulfonic acid are commonly used. The regioselectivity will be influenced by the existing substituent. Starting with 3-fluorothiophene, direct sulfonation would likely occur at the 2- and 5-positions. Separating the desired 2-sulfonylated product would be a key step.

The synthesis of related polysubstituted thiophene sulfonyl chlorides has been reported. For example, 2,4,5-trichlorothien-3-ylsulfonyl chloride was synthesized from 2,5-dichlorothien-3-yl-sulfonyl chloride by heating with sulfuryl chloride in the presence of sulfur monochloride and aluminum trichloride. prepchem.com This demonstrates that post-sulfonylation modifications of the thiophene ring are possible.

Furthermore, the synthesis of various fluoronitrobenzenesulfonyl chlorides has been achieved through a two-step procedure involving the regioselective reaction of difluoronitrobenzenes with a thiol, followed by oxidative cleavage to the sulfonyl chloride. researchgate.net This highlights the potential of nucleophilic aromatic substitution (SNAr) as a complementary strategy to electrophilic substitution for the synthesis of halogenated aryl sulfonyl chlorides.

| Starting Material | Reagents | Key Transformation | Selectivity | Reference |

| 3-Fluorothiophene | 1. n-BuLi 2. SO₂ 3. SO₂Cl₂ | Directed ortho-metalation followed by sulfonylation and chlorination | Highly regioselective for the 2-position | (Postulated) |

| 3-Fluorothiophene | Chlorosulfonic Acid | Electrophilic sulfonation | Mixture of 2- and 5-isomers | nih.gov |

| 2,5-Dichlorothien-3-yl-sulfonyl chloride | Sulfuryl chloride, AlCl₃ | Electrophilic chlorination | Regioselective chlorination at the 4-position | prepchem.com |

| Difluoronitrobenzenes | Phenylmethanethiol, then Cl₂ | Nucleophilic aromatic substitution followed by oxidative cleavage | Regioselective based on the activation by the nitro group | researchgate.net |

Reactivity and Mechanistic Investigations of 3 Fluorothiophene 2 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom attached to the sulfur atom. This creates a significant partial positive charge on the sulfur, making it susceptible to attack by nucleophiles. In 3-Fluorothiophene-2-sulfonyl chloride, the electrophilicity of the sulfur center is further modulated by the electronic effects of the 3-fluoro-substituted thiophene (B33073) ring.

Nucleophilic Substitution Reactions at the Sulfur Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the sulfur atom, where the chloride ion acts as a leaving group. These reactions are fundamental to the synthesis of a wide array of sulfonamides and sulfonate esters. The mechanism of these substitutions is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) process at the sulfur atom. researchgate.net

The reaction of this compound with primary and secondary amines is a cornerstone of sulfonamide synthesis. cbijournal.com This reaction typically proceeds readily under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.eg

Primary and secondary amines act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a sulfonamide bond (S-N). libretexts.org The general reaction is as follows:

With Primary Amines: R-NH₂ + 3-F-Th-SO₂Cl → 3-F-Th-SO₂-NH-R + HCl

With Secondary Amines: R₂NH + 3-F-Th-SO₂Cl → 3-F-Th-SO₂-NR₂ + HCl

These reactions are typically high-yielding and are a common method for the preparation of a diverse range of sulfonamides. ucl.ac.uk

The rate and success of sulfonamide formation are influenced by both steric and electronic factors of the reacting amine.

Electronic Factors: The nucleophilicity of the amine is a key determinant of reactivity. Electron-donating groups on the amine increase its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. For instance, aliphatic amines are generally more reactive than aromatic amines due to the higher electron density on the nitrogen atom.

Steric Factors: Steric hindrance around the nitrogen atom of the amine can significantly impede the reaction. nih.gov Bulky substituents on the amine can hinder its approach to the electrophilic sulfur center, leading to slower reaction rates or, in some cases, preventing the reaction altogether. For example, the reaction with a sterically hindered amine like di-tert-butylamine (B1584993) would be expected to be much slower than with a less hindered amine like diethylamine. researchgate.net

| Amine | Electronic Effect | Steric Hindrance | Expected Reactivity |

|---|---|---|---|

| Methylamine | Electron-donating (alkyl group) | Low | High |

| Aniline | Electron-withdrawing (phenyl group) | Low | Moderate |

| Diethylamine | Electron-donating (alkyl groups) | Moderate | High |

| Di-tert-butylamine | Electron-donating (alkyl groups) | High | Low |

The formation of sulfonamides can be influenced by the choice of catalyst and solvent.

Catalysts: While the reaction often proceeds without a catalyst, bases are typically added to scavenge the HCl produced. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide. cbijournal.com In some cases, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction, particularly with less reactive amines. nih.gov

Solvents: The choice of solvent can affect the reaction rate and yield. Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used. The polarity of the solvent can influence the solvation of the reactants and the transition state, thereby affecting the reaction kinetics.

This compound also reacts with alcohols and phenols to form sulfonate esters. researchgate.net This reaction is analogous to sulfonamide formation, with the oxygen atom of the hydroxyl group acting as the nucleophile. organic-chemistry.org

The general reaction is as follows:

R-OH + 3-F-Th-SO₂Cl → 3-F-Th-SO₂-OR + HCl

The reactivity of the alcohol or phenol (B47542) is also dependent on its nucleophilicity. Phenols are generally less nucleophilic than alcohols due to the delocalization of the lone pair of electrons on the oxygen into the aromatic ring. The reaction is typically carried out in the presence of a base, such as pyridine, to activate the alcohol or phenol and to neutralize the HCl byproduct. libretexts.org

| Nucleophile | General Structure | Relative Nucleophilicity | Reaction Conditions |

|---|---|---|---|

| Alcohol | R-OH | Higher | Often requires a base (e.g., pyridine) |

| Phenol | Ar-OH | Lower | Generally requires a stronger base or more forcing conditions |

Construction of Thiosulfonates via Coupling with Sulfur Nucleophiles

The sulfonyl chloride functional group is a potent electrophile, making this compound an excellent precursor for the synthesis of thiosulfonates. The reaction proceeds via a nucleophilic attack of a sulfur-based nucleophile, typically a thiolate, on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the displacement of the chloride ion and the formation of a new sulfur-sulfur bond.

The general mechanism involves the deprotonation of a thiol (R'-SH) by a base to generate a more nucleophilic thiolate anion (R'-S⁻). This anion then attacks the sulfur atom of the this compound. The chloride, being a good leaving group, is expelled, yielding the corresponding S-(3-fluorothiophen-2-yl) alkanethiosulfonate or arenethiosulfonate. This method is a standard and efficient route for creating the thiosulfonate linkage. wikipedia.orgresearchgate.net

General Reaction Scheme:

In this reaction, the this compound reacts with a generic thiol (R'-SH) in the presence of a base to yield the thiosulfonate product and a chloride salt.

A variety of sulfur nucleophiles can be employed in this synthesis, allowing for the creation of a diverse library of thiosulfonate compounds. The choice of base and solvent is crucial for optimizing reaction conditions and yield.

Table 1: Examples of Sulfur Nucleophiles for Thiosulfonate Synthesis

| Nucleophile Precursor | Nucleophile | Potential R' Group | Resulting Product Class |

|---|---|---|---|

| Alkanethiol | Alkanethiolate (R'-S⁻) | Methyl, Ethyl, Propyl | S-(3-fluorothiophen-2-yl) alkanethiosulfonates |

| Arenethiol | Arenethiolate (Ar-S⁻) | Phenyl, Tolyl, Naphthyl | S-(3-fluorothiophen-2-yl) arenethiosulfonates |

| Sodium Sulfide (B99878) | Hydrosulfide (HS⁻) | Hydrogen | 3-Fluorothiophene-2-thiosulfonic acid salt |

Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

The electrophilic sulfur center of this compound is also susceptible to attack by carbon-based nucleophiles, most notably organometallic reagents such as Grignard reagents (R-MgX) and organozinc reagents (R-ZnX). These reactions provide a pathway for the formation of carbon-sulfur bonds, leading to sulfoxides or sulfones after workup, or potentially sulfides through a reductive coupling process.

For instance, the reaction with an organozinc reagent can proceed to form the corresponding sulfinate, which can be further manipulated. Research has shown that heteroarylzinc reagents, such as 2-thienylzinc bromide, can react with electrophilic sulfur compounds to generate sulfonyl chlorides in situ. mit.edu This underscores the feasibility of reacting organozinc compounds with pre-formed sulfonyl chlorides like this compound. A copper-promoted sulfenylation of organozinc reagents with arylsulfonyl chlorides has been developed, which proceeds under mild conditions to yield sulfide products. rsc.org This reaction is believed to involve the generation of an alkyl or aryl radical from the organometallic species.

With Grignard reagents, the reaction typically involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the sulfonyl chloride's sulfur atom. This forms a sulfoxide (B87167) upon hydrolytic workup. The use of two equivalents of the Grignard reagent can lead to the formation of a sulfone.

Table 2: Reactivity of this compound with Organometallic Reagents

| Organometallic Reagent | Reagent Type | Typical Product(s) | Key Features |

|---|---|---|---|

| R-MgX (Grignard) | Carbon Nucleophile | Sulfoxides, Sulfones | Highly reactive; requires anhydrous conditions. Product depends on stoichiometry. |

| R-ZnX (Organozinc) | Carbon Nucleophile | Sulfides, Sulfinates | Milder than Grignard reagents; often shows higher functional group tolerance. mit.edu |

| R-Li (Organolithium) | Carbon Nucleophile | Sulfoxides, Sulfones | Very strong nucleophiles and bases; require careful temperature control. |

Reactivity Profile of the Fluorinated Thiophene Ring

Pathways for Electrophilic Aromatic Substitution on the Fluorothiophene Scaffold

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. Thiophene is known to be more reactive than benzene (B151609) towards electrophiles, with a strong preference for substitution at the α-positions (C2 and C5). e-bookshelf.de In this compound, the reactivity and regioselectivity are governed by the combined electronic effects of the fluorine atom at the C3 position and the sulfonyl chloride group at the C2 position.

Fluorine Substituent (at C3): As a halogen, fluorine is a weakly deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R effect). organicchemistrytutor.comyoutube.com Therefore, the fluorine at C3 directs incoming electrophiles to the C2 and C4 positions.

Sulfonyl Chloride Substituent (at C2): The -SO₂Cl group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). This makes it a strong deactivating group and a meta-director. youtube.com An -SO₂Cl group at C2 would therefore direct incoming electrophiles to the C4 position.

Combined Directing Effects: Both substituents deactivate the thiophene ring, making SEAr reactions more challenging than on unsubstituted thiophene. However, their directing effects are convergent. The fluorine at C3 directs to C4, and the sulfonyl chloride at C2 also directs to C4. The C5 position, while an α-position, is para to the strongly deactivating -SO₂Cl group. Consequently, electrophilic substitution on the this compound scaffold is predicted to occur regioselectively at the C4 position, should the reaction conditions be harsh enough to overcome the significant deactivation of the ring.

Nucleophilic Aromatic Substitution on the Fluorothiophene Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, proceeding via an addition-elimination mechanism. This reaction is facilitated by two key features of the molecule: the presence of a strong electron-withdrawing group and a suitable leaving group on the aromatic ring. libretexts.org

Activation by the Sulfonyl Chloride Group: The -SO₂Cl group at the C2 position is a potent activating group for SNAr. It strongly withdraws electron density from the thiophene ring, making the ring carbons electrophilic and stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. nih.gov

Fluorine as a Leaving Group: The fluorine atom at the C3 position can serve as the leaving group. Contrary to its role in SN1/SN2 reactions, fluoride (B91410) is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.

Therefore, a nucleophile is expected to attack the C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the electron-withdrawing sulfonyl group. Subsequent expulsion of the fluoride ion restores the aromaticity of the ring and yields the substituted product. Theoretical studies on substituted thiophenes confirm the feasibility of this stepwise SNAr pathway. nih.gov

C-H Functionalization Strategies on the Thiophene Nucleus

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying aromatic and heteroaromatic rings, often utilizing transition metal catalysis (e.g., palladium). youtube.com For thiophene derivatives, C-H functionalization, particularly direct arylation, preferentially occurs at the electron-rich and sterically accessible α-positions (C2 and C5). organic-chemistry.orgacs.org

In the case of this compound, the C2 position is occupied. This leaves the C4 and C5 positions as potential sites for C-H functionalization.

C5 Position: This is the remaining α-position, which is generally the most acidic and reactive C-H bond on the thiophene ring. It is sterically unhindered, making it a prime target for C-H activation via mechanisms like concerted metalation-deprotonation.

C4 Position: This is a β-position. While less reactive than the α-position, C-H functionalization at C4 is possible, sometimes influenced by the choice of ligand on the metal catalyst, which can alter the reaction mechanism. nih.gov

Given the strong electronic preference for α-functionalization, it is highly probable that transition metal-catalyzed C-H functionalization of this compound would occur selectively at the C5 position. Various palladium catalysts, often in conjunction with ligands and a base, are effective for this transformation. researchgate.netmdpi.com

Table 4: Typical Conditions for Palladium-Catalyzed Direct C-H Arylation of Thiophenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(Cy)₃·HBF₄ | K₂CO₃ | DMAc or DMF | 100-120 | mdpi.com |

| PdCl₂(dppf) | None | Cs₂CO₃ | Dioxane | 100 | nih.gov |

| Bis(alkoxo)palladium complex | Phosphine-free | K₂CO₃ | DMAc | 100 | organic-chemistry.org |

Transition Metal-Catalyzed Transformations Involving Thiophene Sulfonyl Chlorides

Arenesulfonyl chlorides have been established as versatile coupling partners in a range of transition metal-catalyzed cross-coupling reactions. These reactions proceed via a desulfitative pathway, where the C-SO₂Cl bond is cleaved, SO₂ is extruded, and a new carbon-carbon or carbon-heteroatom bond is formed at the original site of substitution. This makes this compound a valuable precursor for C2-functionalized 3-fluorothiophenes.

Stille Coupling: Arenesulfonyl chlorides readily participate in palladium-catalyzed Stille cross-coupling reactions with organostannanes. Research has shown that arenesulfonyl chlorides are generally more reactive than the corresponding aryl bromides in these couplings, providing an efficient method for generating C-C bonds. researchgate.net

Suzuki-Miyaura Coupling: Similarly, palladium-catalyzed Suzuki-Miyaura couplings can be performed using thiophene sulfonyl chlorides as the electrophilic partner and boronic acids as the nucleophilic partner. This approach avoids the need for pre-functionalization to an organohalide. mdpi.com

Other Couplings: The reactivity of the sulfonyl chloride group extends to other significant transformations, including Negishi, Heck, and Sonogashira-type couplings, although specific examples with thiophene sulfonyl chlorides are less common. These reactions typically involve a catalytic cycle of oxidative addition of the palladium(0) catalyst into the C-S bond, followed by transmetalation (for Suzuki/Stille/Negishi) or migratory insertion (for Heck/Sonogashira), and finally reductive elimination to yield the product and regenerate the catalyst.

This reactivity transforms the sulfonyl chloride group from a simple precursor for sulfonamides into a versatile handle for advanced carbon-carbon bond-forming strategies, significantly expanding the synthetic utility of this compound.

Desulfitative Cross-Coupling Reactions

This compound serves as a versatile precursor in desulfitative cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the sulfonyl chloride group is ultimately extruded as sulfur dioxide (SO₂), allowing the thiophene ring to couple with another organic moiety. The process typically involves a palladium catalyst and follows a general mechanistic cycle.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the sulfur-chlorine bond of the thiophene sulfonyl chloride. This step forms a palladium(II) intermediate. Subsequently, this intermediate undergoes facile thermal extrusion of SO₂, a key step that drives the reaction forward. The loss of the gaseous SO₂ molecule is entropically favorable and results in the formation of a heteroaryl-palladium(II) species. This species then participates in the subsequent steps of the catalytic cycle, such as transmetalation (in the case of coupling with an organometallic reagent) and reductive elimination, to afford the final cross-coupled product and regenerate the palladium(0) catalyst.

This methodology provides an effective alternative to traditional cross-coupling reactions that use organohalides. The reactivity of the sulfonyl chloride can be tuned by the electronic properties of the thiophene ring; however, they are generally efficient coupling partners in various palladium-catalyzed processes.

Table 1: Illustrative Palladium-Catalyzed Desulfitative Coupling

Other Catalytic Coupling Partners

Beyond desulfitative reactions where SO₂ is lost, the sulfonyl chloride group on the thiophene ring can function as a leaving group in a manner analogous to halides in traditional cross-coupling reactions. Palladium catalysts can facilitate the coupling of this compound with a variety of partners, effectively using the sulfonyl chloride as an equivalent to an aryl halide.

In these transformations, often referred to as desulfonylative cross-couplings, the palladium catalyst inserts into the carbon-sulfur bond rather than the sulfur-chlorine bond. This pathway leads to the formation of a heteroaryl-palladium complex, which can then engage with various nucleophilic coupling partners. This versatility makes this compound a valuable substrate for constructing complex molecules. Examples of such coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a base.

Stille Coupling: Reaction with organostannanes.

Heck Reaction: Coupling with alkenes.

Sonogashira Coupling: Coupling with terminal alkynes, typically requiring a copper co-catalyst.

C-H Arylation: Direct coupling with C-H bonds of other (hetero)arenes.

These reactions significantly broaden the synthetic utility of this compound, allowing for the introduction of diverse functionalities at the 2-position of the thiophene ring.

Radical Chemistry of Thiophene Sulfonyl Chlorides

Aryl sulfonyl chlorides, including this compound, can participate in chemical transformations via radical pathways. The sulfur-chlorine bond is susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis, generating a thiophenesulfonyl radical (ArSO₂•) and a chlorine radical (Cl•).

The resulting sulfonyl radical is a key intermediate that can undergo several subsequent reactions:

Addition to Unsaturated Bonds: The sulfonyl radical can add to alkenes and alkynes, initiating a chain reaction that can lead to the formation of sulfonylated products.

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor, leading to the formation of the corresponding sulfinic acid.

Desulfonylation: The sulfonyl radical can lose SO₂ to generate a thiophenyl radical (Ar•). This thiophenyl radical can then participate in other radical processes, such as addition or cyclization reactions. The elimination of a sulfonyl radical from a larger radical intermediate is also a known fragmentation pathway in certain radical cyclizations. nih.gov

The radical chemistry of thiophene sulfonyl chlorides provides a complementary approach to the more common ionic and organometallic pathways, enabling unique synthetic transformations under mild, reductive conditions. nih.gov

Stability and Decomposition Pathways in Reaction Media

Hydrolytic Stability and Sensitivity to Moisture

This compound is highly sensitive to moisture. The sulfonyl chloride functional group is electrophilic and readily undergoes hydrolysis upon contact with water. This reaction is a significant consideration for the handling and storage of the compound, which must be kept under anhydrous conditions.

The hydrolysis mechanism is typically a nucleophilic substitution at the sulfur atom (likely a concerted Sₙ2-type process), where a water molecule attacks the electrophilic sulfur center, leading to the displacement of the chloride ion. nih.gov The final product of this reaction is 3-fluorothiophene-2-sulfonic acid, with the concomitant formation of hydrochloric acid.

R-SO₂Cl + H₂O → R-SO₃H + HCl (where R = 3-fluoro-2-thienyl)

The rate of hydrolysis can be influenced by the solvent environment. While sulfonyl chlorides have low solubility in pure water, which can sometimes protect them by causing them to precipitate, the presence of organic co-solvents that increase solubility will accelerate the hydrolysis process. acs.orgresearchgate.net Due to this reactivity, reactions involving this compound are typically performed in dry, aprotic solvents.

Thermal Degradation and Reaction Products

Aryl sulfonyl chlorides exhibit limited thermal stability compared to more robust analogs like sulfonyl fluorides. nih.gov While the thiophene ring itself is thermally stable to very high temperatures (pyrolysis often requiring >800 K), the sulfonyl chloride moiety is the point of weakness. nih.gov Studies on analogous aryl sulfonyl chlorides have shown rapid decomposition at moderately elevated temperatures, for instance around 130°C. nih.gov

The primary thermal decomposition pathway involves the cleavage of the C-S or S-Cl bonds. The most common degradation route is the loss of sulfur dioxide, which is a thermodynamically stable gas. This can proceed through either a radical or ionic mechanism, depending on the conditions.

Radical Pathway: Homolytic cleavage of the C-S bond yields a thiophenyl radical and an SO₂Cl radical, or cleavage of the S-Cl bond yields a sulfonyl radical and a chlorine atom.

Ionic Pathway: Heterolytic cleavage can lead to the formation of an aryl cation and a chlorosulfite anion.

The ultimate decomposition products can be complex, but often include the corresponding aryl chloride (from desulfonation), diaryl disulfides, and sulfones, alongside SO₂ and HCl. acs.orgwikipedia.org Given the high stability of the thiophene ring, degradation of this compound will primarily involve the transformation of the sulfonyl chloride group rather than the fragmentation of the ring itself under typical laboratory heating conditions.

Applications of 3 Fluorothiophene 2 Sulfonyl Chloride Derivatives in Advanced Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The inherent reactivity of the sulfonyl chloride functional group makes 3-fluorothiophene-2-sulfonyl chloride an excellent candidate for the construction of diverse and complex molecular architectures. Its ability to readily react with a wide range of nucleophiles allows for its incorporation into various scaffolds.

Synthesis of Novel Heterocyclic Scaffolds

The thiophene (B33073) ring, a common motif in pharmaceuticals, coupled with the reactive sulfonyl chloride, provides a foundation for the synthesis of novel fused and substituted heterocyclic systems. Although specific examples involving this compound are not readily found, general synthetic routes for analogous compounds suggest its utility in this area. For instance, intramolecular cyclization reactions of appropriately substituted sulfonamides derived from this starting material could lead to the formation of novel bicyclic thiophene-containing heterocycles.

Construction of Diverse Sulfonamide Libraries

Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities. The reaction of this compound with a diverse array of primary and secondary amines would yield a library of novel sulfonamides. The fluorine atom on the thiophene ring can influence the physicochemical properties of these sulfonamides, such as lipophilicity and metabolic stability, which are crucial for drug development.

The general reaction for the synthesis of sulfonamides from sulfonyl chlorides is a well-established and high-yielding process. This straightforward reaction allows for the systematic variation of the amine component, leading to a large and diverse library of compounds for biological screening.

Table 1: Representative Amines for the Construction of a Sulfonamide Library

| Amine Name | Chemical Structure | Resulting Sulfonamide Moiety |

| Aniline | C₆H₅NH₂ | N-phenyl-3-fluorothiophene-2-sulfonamide |

| Piperidine | C₅H₁₀NH | 1-[(3-Fluorothiophen-2-yl)sulfonyl]piperidine |

| Morpholine | C₄H₉NO | 4-[(3-Fluorothiophen-2-yl)sulfonyl]morpholine |

| Benzylamine | C₆H₅CH₂NH₂ | N-Benzyl-3-fluorothiophene-2-sulfonamide |

This table is illustrative and represents a small fraction of the potential amines that could be used.

Integration into Fluorine-Containing Organic Frameworks

Fluorine-containing organic compounds are of significant interest in materials science due to their unique electronic and physical properties. While there is no specific literature on the use of this compound in the synthesis of organic frameworks, its structure is amenable to such applications. The sulfonyl chloride group can be transformed into other functional groups suitable for polymerization or for linking to other building blocks in the creation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The presence of both fluorine and sulfur atoms could impart desirable properties such as increased thermal stability and specific gas sorption capabilities to the resulting materials.

Precursor for Advanced Functional Group Transformations

Beyond its direct use in forming sulfonamides, the sulfonyl chloride moiety of this compound can serve as a precursor for a variety of other important functional groups, further expanding its synthetic utility.

Installation of Sulfur-Containing Motifs in Drug-like Molecules

Sulfur-containing functional groups are prevalent in a wide range of pharmaceuticals. The sulfonyl chloride can be a versatile handle to introduce various sulfur-based functionalities. For example, reduction of the sulfonyl chloride can lead to the corresponding sulfinic acid or thiol, which are valuable intermediates for further synthetic transformations. These transformations allow for the incorporation of the 3-fluorothiophene (B1278697) moiety into larger, more complex molecules with potential therapeutic applications.

Development of Sulfonyl Fluorides as Click Chemistry Hubs

A significant application of sulfonyl chlorides is their conversion to the corresponding sulfonyl fluorides. Sulfonyl fluorides are key components in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful click chemistry reaction. The conversion of this compound to 3-fluorothiophene-2-sulfonyl fluoride would create a valuable reagent for SuFEx reactions.

This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride. The resulting sulfonyl fluoride can then react with a variety of nucleophiles under mild conditions to form stable linkages, making it an excellent tool for bioconjugation, materials science, and drug discovery.

Table 2: Potential SuFEx Reactions with 3-Fluorothiophene-2-sulfonyl Fluoride

| Reactant | Product Type | Linkage Formed |

| Phenol (B47542) | Sulfonate Ester | -SO₂(OAr)- |

| Amine | Sulfonamide | -SO₂(NHR)- |

| Silyl Ether | Sulfonate Ester | -SO₂(O-Alkyl)- |

This table illustrates the potential applications of the derived sulfonyl fluoride in SuFEx click chemistry.

Strategies for Late-Stage Functionalization of Complex Substrates4.4. Contributions to Material Science Precursors (general synthetic utility)

Late-stage functionalization is a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues with improved properties. The reactivity of sulfonyl chlorides makes them potential candidates for such transformations. However, no specific studies detailing the use of this compound derivatives for the late-stage functionalization of pharmaceuticals or natural products were identified. General methodologies for late-stage C-H activation and functionalization exist, but their application with this specific reagent has not been reported in the available literature.

Due to the absence of specific research data, it is not possible to provide a thorough and informative article with detailed research findings and interactive data tables as originally intended. The scientific community has yet to publish detailed accounts of the applications of this compound derivatives in the specified areas of advanced organic synthesis.

Computational and Theoretical Chemistry Studies of 3 Fluorothiophene 2 Sulfonyl Chloride

Electronic Structure and Bonding Characteristics

The electronic structure and bonding of 3-Fluorothiophene-2-sulfonyl chloride are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate these characteristics. DFT calculations can provide a detailed picture of the electron density distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

Key aspects of the electronic structure that are typically investigated include:

Molecular Orbital (MO) Analysis: This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's reactivity. For this compound, the HOMO is expected to be located primarily on the thiophene (B33073) ring, while the LUMO is likely to be associated with the sulfonyl chloride group, indicating the sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding in terms of localized electron-pair bonds. This method can quantify the hybridization of atomic orbitals, bond polarities, and delocalization of electron density through hyperconjugative interactions. For instance, NBO analysis can reveal the extent of electron withdrawal from the thiophene ring by the sulfonyl chloride and fluorine substituents.

Electron Density Distribution: The calculated electron density map highlights the regions of high and low electron density within the molecule. The electronegative fluorine, oxygen, and chlorine atoms will draw electron density away from the carbon and sulfur atoms, leading to a polarized electronic structure.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules, as specific published data for this compound is not available.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms and the identification of key intermediates and transition states.

For reactions such as nucleophilic substitution at the sulfonyl group, theoretical calculations can:

Identify Reaction Pathways: By modeling the interaction of this compound with a nucleophile, different possible reaction pathways can be explored.

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the geometry and energy of the transition state is crucial for understanding the reaction's kinetics.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Illustrative Activation Energy (kcal/mol) | Description |

| Nucleophilic attack on the sulfur atom | 15 | The energy barrier for the formation of the intermediate. |

| Departure of the chloride leaving group | 5 | The energy barrier for the collapse of the intermediate to form products. |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from such calculations.

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics simulations.

Conformational Analysis: This involves identifying the stable conformers (rotational isomers) of the molecule and their relative energies. For this compound, rotation around the C-S bond of the sulfonyl chloride group is a key conformational variable. Computational scans of the potential energy surface as a function of this dihedral angle can reveal the most stable orientations of the sulfonyl chloride group relative to the thiophene ring.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of the molecular motions. By solving Newton's equations of motion for the atoms in the molecule, MD can simulate the vibrational and rotational dynamics, as well as conformational transitions over time. These simulations are valuable for understanding the behavior of the molecule in different environments, such as in solution. A study on acyclic α-fluoro sulfur motifs highlights the importance of hyperconjugative interactions in determining conformational preferences, a factor that would also be relevant for this compound. nih.gov

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to identify the molecule.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ³³S nuclei. nih.gov These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted and experimental NMR spectra can aid in structure verification.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. For sulfonyl chlorides, strong characteristic bands are expected in the IR region of 1410-1370 and 1204-1166 cm⁻¹. acdlabs.com

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways that would be observed in an electron ionization mass spectrum. A common fragmentation pattern for sulfonyl chlorides involves the loss of a chlorine atom followed by the loss of SO₂. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |

| S=O | Asymmetric Stretch | 1385 |

| S=O | Symmetric Stretch | 1180 |

| C-F | Stretch | 1100 |

| S-Cl | Stretch | 450 |

Note: These are representative values. Actual calculated frequencies may vary depending on the computational method and basis set used.

Quantum Chemical Approaches for Reactivity and Selectivity Prediction

Various quantum chemical concepts and descriptors are used to predict the reactivity and selectivity of this compound.

Fukui Functions: The Fukui function is a reactivity indicator derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.orgfaccts.descm.com By analyzing the Fukui functions, one can predict which atoms in this compound are most susceptible to reaction.

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, a strong positive potential is expected around the sulfur atom of the sulfonyl chloride group.

Comparative Theoretical Analysis with Non-Fluorinated and Other Halogenated Thiophene Sulfonyl Chlorides

A powerful application of computational chemistry is the ability to perform comparative studies to understand the effect of substituents. By theoretically comparing this compound with its non-fluorinated analog (Thiophene-2-sulfonyl chloride) and other halogenated derivatives (e.g., 3-chloro- or 3-bromothiophene-2-sulfonyl chloride), one can systematically investigate the influence of the halogen substituent on the molecule's properties.

Such a comparative analysis would likely reveal:

Electronic Effects: The high electronegativity of fluorine is expected to have a significant impact on the electron distribution in the thiophene ring compared to chlorine or bromine. This can be quantified through calculated atomic charges and dipole moments.

Reactivity Trends: The activation energies for reactions can be calculated for the series of compounds to predict trends in reactivity. The fluorine substituent is expected to enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity towards nucleophiles.

Spectroscopic Shifts: The predicted NMR chemical shifts and IR vibrational frequencies would be expected to show systematic changes with the identity of the halogen substituent, providing a theoretical basis for distinguishing these compounds spectroscopically.

Non-covalent Interactions: A comparative study could also explore differences in intermolecular interactions. For instance, studies on other systems have shown that sulfonyl fluorides and chlorides exhibit different non-covalent interaction patterns, with chlorides being more likely to participate in hydrogen bonding. nih.gov

Future Research Directions and Emerging Trends

Development of Highly Selective and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is expected to drive the development of more sustainable methods for the synthesis of 3-Fluorothiophene-2-sulfonyl chloride and its derivatives. Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents and generate significant waste. organic-chemistry.org Future methodologies will likely focus on minimizing environmental impact by exploring alternative chlorinating agents and solvent systems. Research into enzymatic or chemoenzymatic approaches, while challenging, could offer highly selective and environmentally benign synthetic routes. Furthermore, the development of continuous flow processes for the synthesis of aryl sulfonyl chlorides is a promising avenue, offering improved safety, scalability, and consistency. mdpi.com The use of less hazardous reagents, such as N-chlorosuccinimide in conjunction with S-alkylisothiourea salts, represents a step towards more eco-friendly protocols for sulfonyl chloride synthesis in general, a strategy that could be adapted for thiophene-based systems. organic-chemistry.org

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is central to its application. Future research will undoubtedly focus on the discovery and application of novel catalytic systems to expand the repertoire of accessible chemical transformations. Palladium-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the synthesis of thioethers from aryl sulfonyl chlorides through sulfur dioxide extrusion, and further exploration of ligands and reaction conditions could enhance the scope and efficiency of these transformations. researchgate.net The development of catalysts for asymmetric synthesis will be particularly crucial for accessing chiral sulfonamides and other derivatives with specific biological activities. Moreover, photoredox catalysis offers a powerful tool for generating sulfonyl radicals under mild conditions, opening up new avenues for C-S and C-N bond formation that are not accessible through traditional thermal methods.

Deepening Mechanistic Understanding of Complex Transformations

A more profound understanding of the reaction mechanisms involving this compound will be critical for optimizing existing transformations and designing new ones. Detailed mechanistic studies, employing a combination of experimental techniques (such as kinetic analysis and isotopic labeling) and computational modeling, can elucidate the intricate pathways of catalytic cycles and transition states. For example, a deeper insight into the factors controlling regioselectivity in the functionalization of the thiophene (B33073) ring will enable more precise synthetic control. Understanding the non-covalent interactions of the sulfonyl chloride and the influence of the fluorine substituent on reactivity will also be key areas of investigation. nih.gov

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a significant trend towards high-throughput discovery and optimization of new chemical entities. Automated systems can rapidly screen a wide array of reaction conditions, catalysts, and coupling partners, accelerating the identification of optimal synthetic routes and the generation of libraries of novel derivatives for biological screening. mdpi.com The development of robust and versatile protocols compatible with automated liquid handling and purification systems will be essential for realizing the full potential of this approach. This will not only increase the efficiency of drug discovery programs but also enable the exploration of a much larger chemical space.

Design of New Chemical Entities with Targeted Synthetic Utility

The unique electronic properties conferred by the fluorine atom and the sulfonyl chloride group make this compound an attractive scaffold for the design of new chemical entities with tailored properties. Future research will focus on the rational design and synthesis of novel compounds for specific applications in medicinal chemistry and materials science. nih.govnih.gov For example, it can be used as a key intermediate in the synthesis of multi-target anticancer agents or novel tubulin polymerization inhibitors. nih.govnih.gov The design of new derivatives will be guided by computational modeling and structure-activity relationship (SAR) studies to optimize properties such as biological activity, selectivity, and pharmacokinetic profiles. mdpi.com The exploration of its use in the synthesis of novel polymers and functional materials is another promising area of future research.

Interactive Data Table of Research Focus Areas

| Research Area | Key Objectives | Potential Impact |

| Sustainable Synthesis | Develop eco-friendly synthetic routes, reduce waste, use safer reagents. | Greener chemical industry, lower production costs. |

| Novel Catalysis | Discover new catalysts for selective derivatization and asymmetric synthesis. | Access to novel compounds, improved drug efficacy. |

| Mechanistic Understanding | Elucidate reaction pathways and transition states. | More efficient and predictable synthetic methods. |

| Automated Synthesis | Integrate into high-throughput screening platforms. | Accelerated discovery of new molecules. |

| New Chemical Entities | Design and synthesize compounds with targeted biological or material properties. | Development of new drugs and advanced materials. |

Q & A

Basic: What synthetic methods are most effective for preparing 3-fluorothiophene-2-sulfonyl chloride, and how do reaction parameters (e.g., temperature, solvent) impact yield?

Answer:

The synthesis typically involves chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

- Solvent selection : Dichloromethane or toluene is preferred to stabilize reactive intermediates .

- Temperature control : Reactions are conducted at reflux (40–60°C) to ensure complete conversion while avoiding decomposition.

- Purification : Distillation or recrystallization from cold ether improves purity (>97% by HPLC) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for thiophene protons) and ¹⁹F NMR (δ -110 to -120 ppm for fluorine) confirm regiochemistry .

- IR spectroscopy : Strong S=O stretches near 1360 cm⁻¹ and 1180 cm⁻¹ verify the sulfonyl chloride group .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 194.57 [M]⁺) validate the molecular formula (C₄H₂ClFO₂S) .

Basic: What storage conditions are recommended to maintain stability?

Answer:

Store at 0–6°C under inert gas (argon) to prevent hydrolysis. Degradation occurs rapidly at room temperature, with impurities (e.g., sulfonic acid) detectable within 24 hours if exposed to moisture .

Basic: How is this compound utilized in sulfonamide formation?

Answer:

React with primary or secondary amines (e.g., aniline) in dry THF at 0°C. The reaction proceeds via nucleophilic substitution, yielding sulfonamides after 2–4 hours. Workup involves quenching with ice-water and extraction .

Advanced: How does the 3-fluoro substituent influence electronic effects and reactivity compared to non-fluorinated analogs?

Answer:

The electron-withdrawing fluorine increases electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution. Computational studies (DFT) show a 15–20% reduction in activation energy compared to non-fluorinated thiophene sulfonyl chlorides .

Advanced: What are the thermal and photolytic degradation pathways of this compound?

Answer:

Thermogravimetric analysis (TGA) reveals decomposition above 80°C, releasing SO₂ and HCl. Photolysis under UV light (254 nm) generates free radicals, leading to dimerization products. Stabilizers like BHT (0.1%) mitigate degradation .

Advanced: How is this compound applied in multi-step syntheses of bioactive molecules?

Answer:

It serves as a key intermediate in:

- Antimicrobial agents : Reacted with aminopyridines to form sulfonamides with MIC values <1 µg/mL against Gram-positive bacteria .

- Kinase inhibitors : Coupled with heterocyclic amines via Pd-catalyzed cross-coupling, achieving >80% yield in Suzuki-Miyaura reactions .

Advanced: What computational methods predict regioselectivity in its reactions?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic attack. The 3-fluoro group directs substitution to the sulfonyl chloride, with Fukui indices indicating higher electrophilicity at sulfur .

Advanced: How do solvent polarity and counterion effects influence reaction kinetics?

Answer:

Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing charged intermediates. Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increases reaction rates by 3-fold in biphasic systems .

Advanced: How can contradictory literature data on hydrolysis rates be resolved?

Answer:

Discrepancies arise from moisture levels and trace metals. Use Karl Fischer titration to confirm anhydrous conditions (<50 ppm H₂O). Chelating agents (e.g., EDTA) suppress metal-catalyzed hydrolysis, aligning reported half-lives (t₁/₂ = 8–12 hours at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.